molecular formula C13H12BrNO2 B336472 5-bromo-N-(4-methylbenzyl)-2-furamide

5-bromo-N-(4-methylbenzyl)-2-furamide

Cat. No.: B336472
M. Wt: 294.14 g/mol
InChI Key: WQTDTYVKDMOCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(4-methylbenzyl)-2-furamide is a furan-based carboxamide derivative characterized by a bromine atom at the 5-position of the furan ring and a 4-methylbenzyl group attached via an amide linkage. The bromine atom enhances electrophilic reactivity, while the 4-methylbenzyl group contributes to lipophilicity, influencing membrane permeability and target binding .

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

5-bromo-N-[(4-methylphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C13H12BrNO2/c1-9-2-4-10(5-3-9)8-15-13(16)11-6-7-12(14)17-11/h2-7H,8H2,1H3,(H,15,16)

InChI Key

WQTDTYVKDMOCCC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)Br

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Substituent (R Group) Molecular Weight Key Features Reference
5-Bromo-N-(4-methylbenzyl)-2-furamide 4-Methylbenzyl 308.16 Moderate lipophilicity; potential for CNS penetration due to benzyl group
5-Bromo-N-(4-methoxyphenyl)-2-furamide 4-Methoxyphenyl 296.12 Enhanced solubility due to polar methoxy group; reduced metabolic stability
5-Bromo-N-(4-bromophenyl)-2-furamide 4-Bromophenyl 349.02 Increased halogen bonding potential; higher molecular weight
5-Bromo-N-(4-methylthiazol-2-yl)-2-furamide 4-Methylthiazol-2-yl 298.14 Thiazole ring introduces π-stacking capability; improved enzyme inhibition
5-Bromo-N-(3-chloro-4-morpholinylphenyl)-2-furamide 3-Chloro-4-morpholinylphenyl 369.64 Morpholine enhances solubility; chloro group adds steric bulk

Key Observations :

  • Lipophilicity : The 4-methylbenzyl group in the target compound offers balanced lipophilicity, whereas morpholine (in ) or methoxy groups () increase polarity .
  • Halogen Effects : Bromine at the 5-position is conserved across analogues, but additional halogens (e.g., 4-bromophenyl in ) may enhance halogen bonding in target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.